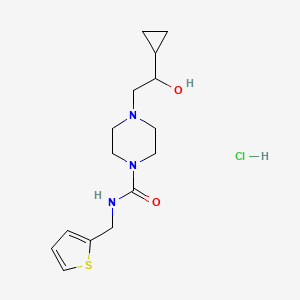
4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H24ClN3O2S and its molecular weight is 345.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat
Research has led to the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, focusing on their antiviral and antimicrobial activities. These compounds were synthesized for biological interest, with some showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This study illustrates the potential of piperazine derivatives in developing treatments for viral and bacterial infections (Reddy et al., 2013).
Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones
Another significant application is found in the synthesis of fluoroquinolone-based 4-thiazolidinones from piperazine compounds, highlighting their antimicrobial properties. The study synthesized compounds with potential antibacterial and antifungal activities, demonstrating the versatility of piperazine derivatives in addressing various microbial threats (Patel & Patel, 2010).
Enantioselective Process for CGRP Receptor Inhibitor
The development of a CGRP receptor antagonist involved creating a stereoselective synthesis of its hydrochloride salt. This research underscores the importance of piperazine derivatives in developing novel therapeutic agents, particularly for treating conditions mediated by the CGRP receptor, such as migraines (Cann et al., 2012).
Piperazines in Antipsychotic Agent Development
Piperazine derivatives have been evaluated as potential antipsychotic agents, with specific analogues showing promising in vivo activities. This exploration into heterocyclic carboxamides reveals the potential of piperazine compounds in addressing psychiatric disorders by targeting dopamine and serotonin receptors (Norman et al., 1996).
Synthesis of Amide Derivatives of Quinolone
Amide derivatives of quinolone, synthesized from piperazine and its derivatives, have shown significant antibacterial activity. This study highlights the role of piperazine derivatives in enhancing the efficacy of quinolone-based antibiotics, further expanding the scope of their application in combating bacterial infections (Patel et al., 2007).
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S.ClH/c19-14(12-3-4-12)11-17-5-7-18(8-6-17)15(20)16-10-13-2-1-9-21-13;/h1-2,9,12,14,19H,3-8,10-11H2,(H,16,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYUIVHVLCCIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CS3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
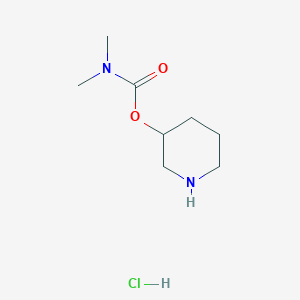
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
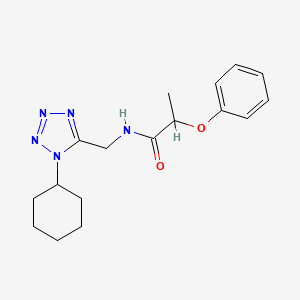
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
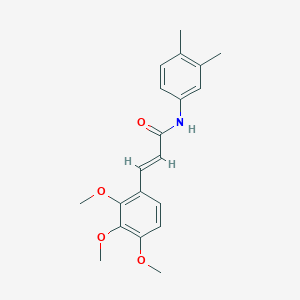
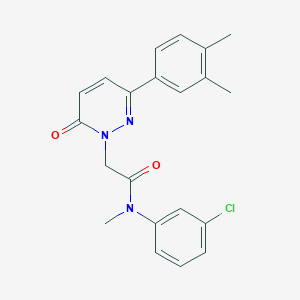
![13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2421908.png)



![2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B2421915.png)
